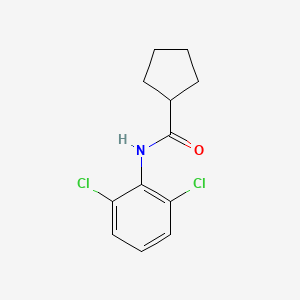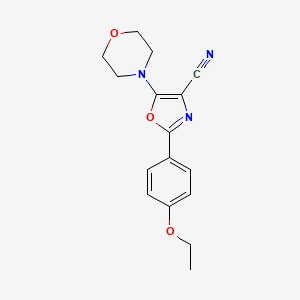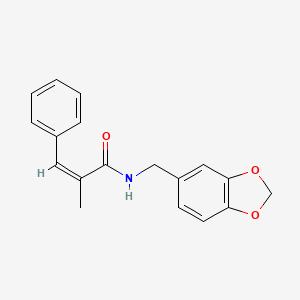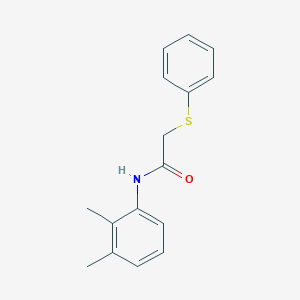![molecular formula C15H18N6O2S B5762427 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide” is a chemical compound that contains a tetrazole group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The compound also contains a phenyl group, a thio group, an acetyl group, and a piperidinecarboxamide group .
Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide, also known as 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide:
Antibacterial Applications
This compound has shown potential as an antibacterial agent. The tetrazole moiety is known for its ability to inhibit bacterial growth by interfering with bacterial cell wall synthesis and protein function . Research has demonstrated that derivatives of tetrazole can be effective against a variety of bacterial strains, making this compound a candidate for developing new antibacterial drugs.
Antifungal Applications
Similar to its antibacterial properties, the compound’s tetrazole structure also exhibits antifungal activity. It can disrupt fungal cell membranes and inhibit the growth of pathogenic fungi . This makes it a promising candidate for treating fungal infections, particularly those resistant to conventional antifungal medications.
Antiviral Applications
The tetrazole group in this compound has been studied for its antiviral properties. It can inhibit viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle . This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza.
Anti-inflammatory Applications
Research has indicated that tetrazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and enzymes . This compound could be explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Antioxidant Applications
The compound’s structure allows it to scavenge free radicals and reduce oxidative stress in cells . This antioxidant property is valuable in preventing cellular damage and could be applied in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anticancer Applications
Tetrazole derivatives have been investigated for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . This compound could be a potential candidate for developing new chemotherapeutic agents, particularly for cancers that are resistant to existing treatments.
Anticonvulsant Applications
The compound has shown promise as an anticonvulsant agent. Tetrazole derivatives can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures . This application is significant for developing new treatments for epilepsy and other seizure disorders.
Antihypertensive Applications
Research has also explored the potential of tetrazole derivatives in managing hypertension. These compounds can act as vasodilators, helping to lower blood pressure by relaxing blood vessels . This makes the compound a candidate for developing new antihypertensive medications.
Propriétés
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-14(23)11-6-8-20(9-7-11)13(22)10-24-15-17-18-19-21(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUQZOZJUGELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)